6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound that belongs to the class of benzoxazines, which are known for their diverse biological activities. This particular compound features a prop-2-yn-1-yl amino group, contributing to its unique properties and potential applications in various scientific fields. The synthesis and characterization of this compound have been explored in recent studies, highlighting its relevance in medicinal chemistry.
The compound is classified under the category of heterocyclic compounds, specifically benzoxazines. These compounds are characterized by a benzene ring fused to an oxazine moiety. The unique structure of 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one allows for various substitutions that can enhance its biological activity. Sources indicate that it is synthesized through specific chemical reactions involving benzoxazin derivatives and propargylic amines .
The synthesis of 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves a multi-step process. A common method includes the use of a 1,3-dipolar cycloaddition reaction, which is part of a "click chemistry" strategy. This process starts with the preparation of the benzoxazin derivative, followed by the introduction of the propynyl amine group.
The molecular formula for 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is C12H13N3O2. The structure consists of a benzene ring fused with an oxazine ring and contains an aminoethyl chain substituted with a propynyl group. The compound's three-dimensional conformation plays a crucial role in its biological activity.
Key structural data:
The chemical reactivity of 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can be attributed to its functional groups. It can participate in various reactions including:
These reactions highlight its potential for further derivatization and application in synthetic organic chemistry .
The mechanism of action for 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. The presence of the amino group allows for hydrogen bonding interactions with target sites, which may enhance binding affinity.
In vitro studies have shown that derivatives of benzoxazines exhibit significant antibacterial and antifungal properties, suggesting that this compound may also possess similar activities due to its structural features .
6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Brown oil |
Purity | ≥ 98% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under normal conditions |
These properties are essential for determining the handling and storage requirements for this compound in laboratory settings .
The applications of 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one span across various fields:
Research into this compound continues to explore its full potential across these domains .
The [1,4]-benzoxazin-3-one core exhibits remarkable structural plasticity, enabling targeted modifications that enhance drug-like properties and bioactivity. Key features include:
Table 1: Structural Diversity in Benzoxazin-3-one Derivatives with Therapeutic Relevance
Compound | Molecular Formula | Key Substituents | Therapeutic Area | Source |
---|---|---|---|---|
6-{1-[(Cyclopropylmethyl)amino]ethyl} derivative | C₁₄H₁₈N₂O₂ | C6: 1-[(Cyclopropylmethyl)amino]ethyl | Under investigation | [3] |
6-{1-[(Dicyclopropylmethyl)amino]ethyl} derivative | C₁₇H₂₂N₂O₂ | C6: 1-[(Dicyclopropylmethyl)amino]ethyl | Under investigation | [1] |
6-[(1S)-1-Aminoethyl] derivative | C₁₀H₁₂N₂O₂ | C6: (S)-1-aminoethyl | Research compound | [7] |
6-Amino derivative | C₈H₈N₂O₂ | C6: amino | Synthetic intermediate | [6] |
Recent advances have produced benzoxazinone derivatives with remarkable biological activities. Neuroprotective agents featuring this scaffold demonstrate efficacy in brain injury models, while other derivatives show potent activity against human cancer cell lines (breast, lung, cervical, prostate) comparable to etoposide—a front-line chemotherapeutic agent [4]. The structural adaptability of the benzoxazinone core allows for strategic incorporation of functional groups that modulate target specificity, solubility, and metabolic stability, making it invaluable for rational drug design across therapeutic areas.
Hybrid molecules integrating benzoxazinone with complementary heterocycles represent a frontier in multifunctional drug design. These systems exploit synergistic pharmacophores to enhance binding affinity, selectivity, and bioavailability:
Table 2: Biological Activity of Hybrid Benzoxazinone-Triazole-Isoxazoline Compounds
Compound | α-Amylase Binding Affinity (kcal/mol) | α-Glucosidase Binding Affinity (kcal/mol) | Key Structural Features |
---|---|---|---|
5a | -9.2 | -8.3 | 4-Methylphenyloxime isoxazoline |
5e | -8.1 | -9.6 | Optimized triazole linkage |
5n | -8.9 | -9.9 | 4-Bromophenyloxime isoxazoline |
5o | -9.1 | -8.7 | 4-Fluorophenyloxime isoxazoline |
The hybrid strategy extends beyond simple additive effects. Computational analyses (ADME) confirm that these complex heterocyclic systems maintain favorable drug-like properties, including high intestinal absorption and compliance with Lipinski's rule of five—critical for oral bioavailability [4]. The allylic azide intermediates used in synthesizing these hybrids (e.g., from propargylated benzoxazinones) enable modular assembly of diverse pharmacophores while preserving metabolic stability. This approach has unlocked new therapeutic avenues, particularly in diabetes management, where multitarget inhibitors offer superior glycemic control compared to single-target agents. The strategic incorporation of the propargylaminoethyl side chain in benzoxazinones thus represents a versatile platform for generating next-generation therapeutics through rational heterocyclic hybridization.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1